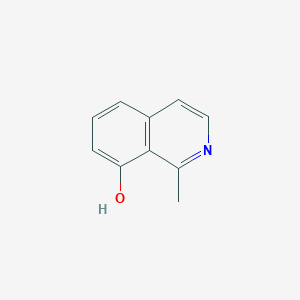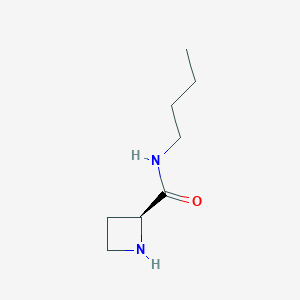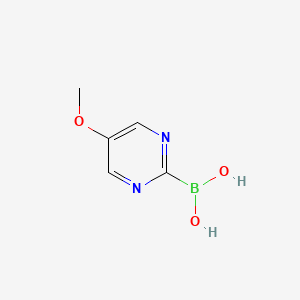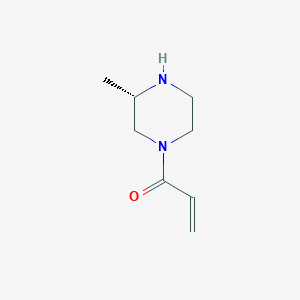
Azepane-1-carboximidhydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La Azepane-1-carboximidrazida es un compuesto heterocíclico de siete miembros que contiene nitrógeno. Forma parte de la familia de las azepánicas, que se conoce por sus diversas aplicaciones en química sintética, biología y medicina. La estructura única de la Azepane-1-carboximidrazida le permite participar en diversas reacciones químicas, convirtiéndola en un compuesto valioso en la investigación y las aplicaciones industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La Azepane-1-carboximidrazida puede sintetizarse mediante diversos métodos. Un enfoque común implica la expansión del anillo de heterociclos más pequeños que contienen nitrógeno. Por ejemplo, la expansión del anillo dearomático de nitroarenos utilizando métodos fotoquímicos puede producir derivados de azepánicas . Este proceso está mediado por luz azul y se produce a temperatura ambiente, transformando un marco bencenoídico de seis miembros en un sistema de anillos de siete miembros.
Otro método implica el uso de reacciones catalizadas por paladio. Estas reacciones se producen sin problemas en condiciones suaves y pueden producir una gama de azepánicas altamente funcionalizadas . El valor sintético de este protocolo se demuestra además en la síntesis formal de derivados farmacológicamente relevantes.
Métodos de producción industrial
La producción industrial de Azepane-1-carboximidrazida suele implicar la síntesis de varios pasos de precursores lineales, seguida de ciclación y elaboración. Las técnicas como la metatésis de cierre de anillo y la posterior reducción se utilizan comúnmente . Además, la transposición de Beckmann de piperidonas funcionalizadas también puede utilizarse para producir derivados de azepánicas .
Análisis De Reacciones Químicas
Tipos de reacciones
La Azepane-1-carboximidrazida experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden producir derivados de azepánicas más simples.
Sustitución: La Azepane-1-carboximidrazida puede participar en reacciones de sustitución, en las que los grupos funcionales son reemplazados por otros.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el gas hidrógeno. Los catalizadores de paladio se utilizan a menudo en las reacciones de sustitución para facilitar el proceso .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados de ácido azepane-1-carboxílico, mientras que las reacciones de reducción pueden producir compuestos de azepánicas más simples .
Aplicaciones Científicas De Investigación
La Azepane-1-carboximidrazida tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como intermediario clave en la síntesis de diversas moléculas complejas.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales y productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de la Azepane-1-carboximidrazida implica su interacción con dianas moleculares y vías específicas. Por ejemplo, en los sistemas biológicos, puede actuar como un inhibidor al unirse a enzimas o receptores, modulando así su actividad. Las vías y dianas moleculares exactas dependen de la aplicación y el contexto de uso específicos .
Comparación Con Compuestos Similares
Compuestos similares
Azepánica: Un heterociclo de siete miembros que contiene nitrógeno similar a la Azepane-1-carboximidrazida.
Oxepánica: Un heterociclo de siete miembros que contiene oxígeno.
Silepánica: Un heterociclo de siete miembros que contiene silicio.
Fosfeánica: Un heterociclo de siete miembros que contiene fósforo.
Tiepánica: Un heterociclo de siete miembros que contiene azufre.
Unicidad
La Azepane-1-carboximidrazida es única debido a sus grupos funcionales específicos, que le permiten participar en una amplia gama de reacciones químicas. Su capacidad para formar derivados estables y sus diversas aplicaciones en diversos campos la convierten en un compuesto valioso en la investigación científica y las aplicaciones industriales .
Propiedades
Fórmula molecular |
C7H16N4 |
|---|---|
Peso molecular |
156.23 g/mol |
Nombre IUPAC |
N'-aminoazepane-1-carboximidamide |
InChI |
InChI=1S/C7H16N4/c8-7(10-9)11-5-3-1-2-4-6-11/h1-6,9H2,(H2,8,10) |
Clave InChI |
RNLSSVBAHNQCDA-UHFFFAOYSA-N |
SMILES canónico |
C1CCCN(CC1)C(=NN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-1,2,3,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B11919181.png)





![3-Isopropylimidazo[1,2-A]pyridine](/img/structure/B11919221.png)




![7-Chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11919253.png)

